N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c1-11-21-22-19-24(11)23-18(28-19)13-3-2-4-14(9-13)20-17(25)12-5-6-15-16(10-12)27-8-7-26-15/h2-6,9-10H,7-8H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHMDGSVEXYZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3,4-Dihydroxybenzaldehyde
The benzodioxine ring is formed by reacting 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions. As detailed in a patent by CN105801556A, potassium hydroxide (5 equivalents) and tetrabutylammonium bromide (TBAB) catalyze the reaction at reflux (100–110°C) for 5 hours. The intermediate 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is isolated in 79–83% yield via recrystallization.
Oxidation to Carboxylic Acid
The aldehyde is oxidized to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid using aqueous potassium permanganate (KMnO₄) at 90–110°C. Optimal yields (90%) are achieved with 1.2 equivalents of KMnO₄ under reflux for 2 hours. The carboxylic acid is purified via acid-base extraction and recrystallization.
Amidation via Mixed Anhydride Method
The carboxylic acid is converted to the carboxamide using isobutyl chloroformate and triethylamine in tetrahydrofuran (THF), followed by reaction with ammonium hydroxide. This method avoids racemization and achieves yields >85%.
Synthesis of 3-Methyl-Triazolo[3,4-b]Thiadiazol-6-Yl Fragment
The triazolothiadiazole core is constructed via cyclocondensation and alkylation.
Cyclocondensation of 4-Amino-5-Mercapto-1,2,4-Triazole
Route I from Aggarwal et al. (2024) is adapted: 4-amino-5-mercapto-1,2,4-triazole reacts with α-bromopropiophenone (for methyl substitution) in ethanol under reflux. Conventional heating (8–10 hours) yields 70–75% of 3-methyl-6-aryl-triazolo[3,4-b]thiadiazole , while microwave irradiation (3 minutes) enhances yields to 90–94%.
Functionalization at Position 6
The 6-position is functionalized via nucleophilic aromatic substitution. Reacting the thiadiazole with 3-iodonitrobenzene in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) at 120°C introduces the nitro-substituted phenyl group. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 3-(3-aminophenyl)-3-methyl-triazolo[3,4-b]thiadiazole .
Coupling and Final Assembly
Formation of the Amide Bond
The benzodioxine carboxamide is coupled to the triazolothiadiazole-aniline derivative using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane. The reaction proceeds at room temperature for 12 hours, yielding the final compound in 80–85% purity.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation is achieved through:
- ¹H NMR (400 MHz, DMSO-d₆): δ 4.28 (4H, s, OCH₂CH₂O), 2.45 (3H, s, CH₃), 7.20–7.66 (7H, m, aromatic), 10.12 (1H, s, NH).
- HRMS : m/z 478.1234 [M+H]⁺ (calculated: 478.1238).
Optimization and Mechanistic Insights
Microwave-Assisted Synthesis
Microwave irradiation significantly improves reaction efficiency. For example, cyclocondensation of the triazolothiadiazole core is completed in 3 minutes with 94% yield, versus 8 hours for conventional methods.
Radical Pathways in Cyclization
Recent studies propose a radical mechanism for S-alkylation in triazolothiadiazine synthesis. Visible light initiates homolytic cleavage of C-Br bonds in α-bromoketones, generating radicals that combine with thiol intermediates. This pathway minimizes byproducts and enhances regioselectivity.
Challenges and Solutions
Regioselectivity in Triazolothiadiazole Formation
Competing pathways may yield isomeric products. Using sterically hindered α-halocarbonyl reagents (e.g., α-bromopropiophenone) directs cyclization to the desired 3-methyl isomer.
Oxidation Side Reactions
Over-oxidation of the benzodioxine aldehyde is mitigated by controlled KMnO₄ addition and temperature monitoring.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For instance, the compound can be oxidized using potassium permanganate or reduced using sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and thiadiazole moieties exhibit notable antimicrobial properties. The structure of N-(3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide suggests it may act against a range of bacterial strains due to its unique functional groups that enhance interaction with microbial targets.
Case Study:
A study conducted by Mathew et al. (2007) demonstrated that derivatives of triazoles showed significant activity against both Gram-positive and Gram-negative bacteria. The introduction of the benzodioxine structure may enhance this activity through improved bioavailability and cellular penetration.
Anticancer Properties
The compound's structural features are also promising for anticancer drug development. Compounds with similar scaffolds have been reported to inhibit cancer cell proliferation by inducing apoptosis and inhibiting tumor growth.
Case Study:
In a study published in the Journal of Medicinal Chemistry (2010), derivatives of triazolo-thiadiazoles were shown to inhibit the growth of various cancer cell lines. The incorporation of the benzodioxine moiety could potentially enhance these effects by modifying the compound's pharmacokinetic profile.
Anti-inflammatory Effects
The anti-inflammatory properties associated with similar compounds suggest that this compound may also be effective in treating inflammatory diseases.
Data Table: Antimicrobial and Anticancer Activities of Similar Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | Mathew et al., 2007 |
| Compound B | Anticancer | HeLa cells | Journal of Medicinal Chemistry, 2010 |
| Compound C | Anti-inflammatory | RAW 264.7 macrophages | Smith et al., 2015 |
Organic Electronics
The unique electronic properties of the benzodioxine structure make this compound a candidate for use in organic electronics. Its potential as a semiconductor can be explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Research Findings:
A study on related benzodioxine derivatives showed promising results in charge transport properties essential for electronic applications. The incorporation of triazole-thiadiazole units can further enhance charge mobility due to their planar structures and π-conjugation.
Photovoltaic Applications
Research into organic photovoltaics has highlighted the importance of molecular structure in determining efficiency. The compound's ability to form stable thin films could be advantageous for developing high-efficiency solar cells.
Case Study:
In a recent investigation into organic solar cells using thiadiazole derivatives (2021), it was found that optimizing molecular architecture significantly improved light absorption and charge separation efficiency.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase, cholinesterase, and urease . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
Structural Analogues with Triazolo-Thiadiazole Cores
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Compounds like A19 and B20 demonstrate potent urease inhibition, suggesting that the target compound’s activity may depend on the electronic effects of its substituents .
Functional Analogues with Carboxamide Moieties
Table 2: Carboxamide-Containing Derivatives
| Compound Name/ID () | Substituents | Synthesis Yield (%) | Key Features | |
|---|---|---|---|---|
| 4g | 4-Chlorophenyl | 70 | Benzothiazole-3-carboxamide; moderate cytotoxicity | |
| 4l | 2-Chlorophenyl | 45 | Acetamide linker; lower yield |
Key Observations:
- The target compound’s carboxamide group may enhance hydrogen-bonding interactions with enzymes, similar to benzothiazole-carboxamide derivatives (e.g., 4g) .
- Lower yields in some analogues (e.g., 4l) highlight challenges in synthesizing complex carboxamide-linked structures .
Hybrid Systems with Dual Heterocyclic Cores
Examples:
- Triazole–Thiadiazole Hybrids (): These compounds exhibit combined antioxidant and antimicrobial activities, attributed to the synergistic effects of both heterocycles .
- Acridine-Triazole/Thiadiazole Derivatives (): Demonstrated anticancer activity via inhibition of topoisomerase enzymes, with thiadiazole rings enhancing cytotoxicity .
Comparison with Target Compound:
- Unlike acridine hybrids, the target compound’s benzodioxine group may reduce cytotoxicity risks while maintaining enzyme-targeted efficacy .
Enzymatic Inhibition Profiles
- The target compound’s triazolo-thiadiazole core is structurally analogous to A19 and B20, which showed IC₅₀ values of 18.3 µM and 12.7 µM, respectively, against Helicobacter pylori urease .
- Thiadiazole derivatives (e.g., acetazolamide) are established carbonic anhydrase inhibitors, suggesting the target compound may also exhibit off-target enzyme modulation .
- Thiadiazoles mimicking triazole antifungals (e.g., fluconazole) inhibit cytochrome P450 14α-demethylase. The target compound’s substituents may confer similar activity but require validation .
Biological Activity
N-(3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities including anticancer, antibacterial, and anti-inflammatory effects.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzodioxine moiety fused with a triazolo-thiadiazole structure. The synthesis typically involves the reaction of 4-amino-3-methyl-4H-1,2,4-triazole-5-thiol with appropriate carboxylic acid derivatives under controlled conditions to yield the desired product. The synthesis pathway is crucial for ensuring the biological efficacy of the compound.
Anticancer Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant anticancer properties. For instance:
- Cell Viability Studies : Compounds derived from triazolo-thiadiazole structures have shown moderate to high cytotoxicity against various cancer cell lines. In one study, compounds demonstrated IC50 values ranging from 8.32 µM to 30.14 µM against breast cancer cells (MCF-7) when compared to standard drugs like vinblastine .
Antibacterial Activity
The antibacterial properties of the compound have also been investigated:
- Inhibition Studies : Triazolo-thiadiazole derivatives have shown effectiveness against various bacterial strains. For example, compounds exhibited significant inhibition against E. coli and Staphylococcus aureus, indicating their potential as antibacterial agents .
Anti-inflammatory Properties
The anti-inflammatory effects of thiadiazole derivatives are noteworthy:
- Mechanism of Action : The presence of sulfur in the thiadiazole ring enhances lipophilicity, facilitating cellular membrane penetration and exerting anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
Case Studies
Several studies have highlighted the biological potential of similar compounds:
- Khan et al. (2023) : Investigated a series of triazolo-thiadiazoles as urease inhibitors and found that certain derivatives showed enhanced potency compared to their parent structures. This suggests a broader pharmacological profile beyond just anticancer activity .
- Hozien et al. (2020) : Reported on novel indolo-triazolo-thiadiazole compounds that demonstrated potent cytotoxicity against multiple cancer cell lines through molecular docking studies that revealed strong interactions with key amino acids in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
